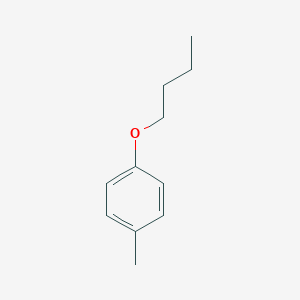

p-Butoxytoluene

Description

Properties

IUPAC Name |

1-butoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGARRLZBNOJWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065102 | |

| Record name | Benzene, 1-butoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-06-9 | |

| Record name | 1-Butoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-butoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl p-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BUTOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961OS0H98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Butoxytoluene

This guide provides a comprehensive overview of the synthesis and characterization of 4-butoxytoluene, a key intermediate in various chemical syntheses. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 4-Butoxytoluene

4-Butoxytoluene, also known as n-butyl p-tolyl ether, is an aromatic ether with the chemical formula C11H16O.[1][2] Its structure, comprising a butyl group attached to a toluene moiety via an ether linkage, makes it a versatile building block in organic synthesis. While not a final drug product itself, its derivatives are of interest in medicinal chemistry and materials science. This guide will delve into the most common and efficient method for its preparation, the Williamson ether synthesis, and detail the analytical techniques required to confirm its identity and purity.

PART 1: Synthesis of 4-Butoxytoluene via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and asymmetrical ethers.[3] It proceeds via an SN2 reaction between an alkoxide ion and a primary alkyl halide.[3][4] In the context of 4-butoxytoluene synthesis, this involves the reaction of a p-cresolate ion with a 1-halobutane.

Causality Behind Experimental Choices:

The selection of p-cresol and a 1-halobutane (e.g., 1-bromobutane or 1-chlorobutane) is strategic. The phenolic proton of p-cresol is sufficiently acidic to be deprotonated by a suitable base, forming the nucleophilic p-cresolate.[5] A primary alkyl halide like 1-bromobutane is chosen to favor the SN2 mechanism and minimize the competing E2 elimination reaction, which can become significant with secondary or tertiary halides.[6]

The choice of base and solvent is also critical. For the synthesis of aryl ethers, bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are commonly employed.[6] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used as they are polar aprotic solvents that can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3][6]

Reaction Scheme:

The synthesis of 4-butoxytoluene from p-cresol and 1-bromobutane is depicted below:

p-Cresol + 1-Bromobutane → 4-Butoxytoluene

The reaction involves the deprotonation of p-cresol by a base to form the p-cresolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane and displacing the bromide ion to form the ether product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step logically leads to the desired outcome.

Materials and Reagents:

-

p-Cresol

-

1-Bromobutane

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-cresol, anhydrous potassium carbonate, and anhydrous DMF.

-

Addition of Alkyl Halide: Slowly add 1-bromobutane to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to a specified temperature (e.g., 70-80 °C) and allow it to react for several hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by adding water.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[8] The organic layers are combined.

-

Washing: Wash the combined organic layers with 1 M HCl to remove any unreacted p-cresol, followed by a wash with saturated brine solution.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7][9]

-

Purification: The crude 4-butoxytoluene can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.[5][10]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of 4-butoxytoluene.

PART 2: Characterization of 4-Butoxytoluene

Comprehensive characterization is essential to confirm the structure and purity of the synthesized 4-butoxytoluene. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[11] For 4-butoxytoluene, both ¹H NMR and ¹³C NMR are informative.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.3 ppm) corresponding to the protons on the benzene ring.

-

Methyl Protons of Toluene: A singlet around δ 2.3 ppm for the methyl group attached to the aromatic ring.

-

Butoxy Group Protons:

-

A triplet around δ 3.9 ppm for the two protons of the -OCH2- group.

-

A multiplet around δ 1.7-1.8 ppm for the two protons of the -OCH2CH2- group.

-

A multiplet around δ 1.4-1.5 ppm for the two protons of the -CH2CH3 group.

-

A triplet around δ 0.9-1.0 ppm for the three protons of the terminal methyl group (-CH3).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. Expected chemical shifts would include signals for the aromatic carbons, the methyl carbon of the toluene group, and the four distinct carbons of the butoxy group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified 4-butoxytoluene in a deuterated solvent such as chloroform-d (CDCl3).[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[12]

-

Data Analysis: Process the spectra to determine chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-butoxytoluene is expected to show characteristic absorption bands.

-

C-O-C Stretch (Ether): A strong absorption band in the region of 1250-1000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the C-H bonds of the butyl and methyl groups.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the aromatic ring.

-

C=C Stretch (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Analysis

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the sample can be analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups of 4-butoxytoluene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13]

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-butoxytoluene (164.24 g/mol ).[1][14]

-

Fragmentation Pattern: Characteristic fragment ions may be observed due to the cleavage of the ether bond and other fragmentations of the molecule.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI).

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and significant fragment ions to confirm the molecular weight and structural features.

Data Presentation: Summary of Characterization Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-7.3), Toluene CH₃ (δ ~2.3), -OCH₂- (δ ~3.9), -CH₂- (δ ~1.7-1.8, ~1.4-1.5), -CH₃ (δ ~0.9-1.0) |

| IR Spectroscopy | C-O-C stretch (~1250-1000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (~1600-1450 cm⁻¹) |

| Mass Spectrometry | Molecular Ion (m/z) = 164 |

Visualizing the Characterization Logic

Caption: Logical flow of the characterization process.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, a lab coat, and gloves, should be worn at all times.[15][16] Consult the Safety Data Sheets (SDS) for all reagents used in this procedure for detailed hazard information and handling instructions.[15][16][17]

References

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).

- Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis reaction - BYJU'S. (n.d.).

- Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxyphenol - Benchchem. (n.d.).

- Synthetic Methods for Alkyl Aryl Ethers | Methodologies in Ether Synthesis | Books Gateway. (2024, August 16).

- SAFETY DATA SHEET. (2025, July 8).

- Phenol, 4-butoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- SAFETY DATA SHEET - CymitQuimica. (2025, December 29).

- SAFETY DATA SHEET - Fisher Scientific. (2009, June 11).

- MSDS of 4-Butoxyphenol. (2009, March 11).

- is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.).

- p-Butoxytoluene | C11H16O | CID 66337 - PubChem - NIH. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- 4-tert-Butyltoluene - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde - Benchchem. (n.d.).

- Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (n.d.).

- 4-Butoxyphenol | C10H14O2 | CID 31233 - PubChem - NIH. (n.d.).

- This compound | 10519-06-9 - ChemicalBook. (2024, December 18).

- Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield? | ResearchGate. (2012, May 2).

- 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- Characterization of 4-Butoxybenzaldehyde: A Guide to Analytical Techniques and Protocols - Benchchem. (n.d.).

- Proton NMR spectrum of 4-benzyloxy toluene. - ResearchGate. (n.d.).

- 4 - Organic Syntheses Procedure. (n.d.).

- 2 - Organic Syntheses Procedure. (n.d.).

- mass spectrometry (MS) - Dataset - NFDI4Chem Search Service. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- This compound - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.).

- Chemical Properties of this compound (CAS 10519-06-9) - Cheméo. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- m-BROMOTOLUENE - Organic Syntheses Procedure. (n.d.).

- 4-N-BUTOXYBENZALDEHYDE(5736-88-9) IR Spectrum - ChemicalBook. (n.d.).

Sources

- 1. This compound | C11H16O | CID 66337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 10519-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. byjus.com [byjus.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mass spectrometry (MS) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 14. This compound | 10519-06-9 [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. capotchem.cn [capotchem.cn]

- 17. fishersci.com [fishersci.com]

n-Butyl p-tolyl ether CAS number and molecular weight

This guide provides a comprehensive technical overview of n-Butyl p-tolyl ether, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety protocols. Our focus is on providing not just data, but also the scientific reasoning behind the methodologies and applications discussed.

Core Compound Identification and Properties

n-Butyl p-tolyl ether, also known as 1-butoxy-4-methylbenzene, is an aromatic ether characterized by a butyl group linked to a p-tolyl group via an oxygen atom. This structure imparts a unique combination of properties that make it a valuable solvent and synthetic intermediate.

Table 1: Chemical and Physical Properties of n-Butyl p-Tolyl Ether

| Property | Value | Source(s) |

| CAS Number | 10519-06-9 | [1] |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Characteristic ethereal odor | [2] |

| Solubility | Moderately soluble in water; more soluble in organic solvents | [2] |

These properties, particularly its liquid state at room temperature and solubility in organic solvents, underpin its utility in various chemical processes.[2]

Synthesis of n-Butyl p-Tolyl Ether: The Williamson Ether Synthesis

The most established and versatile method for the synthesis of asymmetrical ethers like n-butyl p-tolyl ether is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.

Mechanistic Rationale

The synthesis involves the deprotonation of p-cresol to form the p-cresolate anion, a potent nucleophile. This anion then displaces a halide from an n-butyl halide in a bimolecular nucleophilic substitution reaction to form the ether linkage. The choice of a primary alkyl halide, such as n-butyl bromide, is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.

Caption: Williamson Ether Synthesis of n-Butyl p-Tolyl Ether.

Experimental Protocol: A Representative Procedure

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

p-Cresol

-

Sodium hydroxide (NaOH)

-

n-Butyl bromide

-

Ethanol (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation of p-Cresol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol in ethanol. Add a stoichiometric equivalent of sodium hydroxide and stir the mixture until the p-cresol has completely dissolved to form the sodium p-cresolate.

-

Nucleophilic Substitution: To the solution of sodium p-cresolate, add a slight excess of n-butyl bromide. Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add water to dissolve any inorganic salts. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for n-Butyl p-Tolyl Ether

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.2 ppm. - Methylene protons adjacent to oxygen (-O-CH₂-): A triplet around δ 3.9 ppm. - Methylene protons of the butyl chain: Multiplets in the range of δ 1.4-1.8 ppm. - Methyl protons of the butyl chain (-CH₃): A triplet around δ 0.9 ppm. - Methyl protons of the tolyl group (Ar-CH₃): A singlet around δ 2.3 ppm. |

| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 114-157 ppm. - Carbon of the C-O bond in the aromatic ring: Around δ 157 ppm. - Methylene carbon adjacent to oxygen (-O-CH₂-): Around δ 68 ppm. - Methylene carbons of the butyl chain: Peaks in the range of δ 19-31 ppm. - Methyl carbon of the butyl chain (-CH₃): Around δ 14 ppm. - Methyl carbon of the tolyl group (Ar-CH₃): Around δ 20 ppm. |

| IR Spectroscopy | - C-O-C stretching: A strong, characteristic band in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). - C-H stretching (sp³): Just below 3000 cm⁻¹. - C-H stretching (sp²): Just above 3000 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 164. - A prominent fragment from the cleavage of the butyl group at m/z = 107 (cresol radical cation). - A fragment from the loss of a butene molecule via a McLafferty-type rearrangement. |

The NIST WebBook provides an experimental IR spectrum for p-Butoxytoluene (a synonym for n-butyl p-tolyl ether), which can be used for comparison.[1]

Applications in Research and Development

n-Butyl p-tolyl ether's primary application lies in its role as a solvent and a synthetic intermediate.

-

Solvent: Its chemical stability and ability to dissolve a wide range of organic compounds make it a useful solvent in various chemical processes, including in the paint and coatings industry.[2]

-

Synthetic Intermediate: The ether linkage is generally stable, allowing for chemical modifications on the aromatic ring or the butyl chain. This makes it a potential starting material for the synthesis of more complex molecules. In the context of drug discovery, aryl ethers are common motifs in pharmacologically active compounds, and n-butyl p-tolyl ether could serve as a building block for creating libraries of such molecules for screening.

Caption: Key application areas for n-Butyl p-Tolyl Ether.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling n-butyl p-tolyl ether. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic ethers should be followed.

-

General Hazards: Ethers as a class can be flammable and may form explosive peroxides upon prolonged exposure to air and light. They can also cause irritation to the skin, eyes, and respiratory tract.[3][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling n-butyl p-tolyl ether.

Conclusion

n-Butyl p-tolyl ether is a valuable chemical with established and potential applications in both industrial and research settings. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use. This guide provides a foundational understanding for researchers and professionals, encouraging further exploration into its synthetic utility.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1614 - PROPYLENE GLYCOL n-BUTYL ETHER. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of p-Butoxytoluene in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of p-butoxytoluene. Recognizing the current gap in publicly available quantitative solubility data for this specific compound, this document synthesizes foundational principles of solubility, predictive analysis based on structurally analogous compounds, and a detailed, field-proven experimental protocol for determining solubility. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this compound and similar aromatic ethers.

Introduction: Understanding the Solubility of this compound

This compound (also known as 1-butoxy-4-methylbenzene) is an aromatic ether with a molecular structure comprising a polar ether group and nonpolar butyl and tolyl groups. This amphiphilic nature dictates its solubility behavior in various organic solvents. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1][2][3] Polarity, in turn, is determined by the distribution of electron density within a molecule, leading to dipole moments.[2][4]

The key intermolecular forces at play in the dissolution of this compound include:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions between all molecules and are the primary forces of attraction between nonpolar molecules. The butyl and tolyl groups of this compound will interact with nonpolar solvents primarily through these forces.

-

Dipole-Dipole Interactions: The ether oxygen in this compound creates a permanent dipole moment in the molecule. This allows for stronger interactions with polar solvents that also possess dipole moments.[5]

-

Hydrogen Bonding: While this compound itself cannot donate a hydrogen bond, the lone pairs of electrons on the ether oxygen can act as hydrogen bond acceptors. This allows for interactions with protic solvents like alcohols.[5][6]

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Predicted Solubility of this compound

In the absence of specific experimental data for this compound, we can predict its solubility based on the known behavior of structurally similar compounds such as anisole (methoxybenzene), phenetole (ethoxybenzene), and butyl phenyl ether.[1][7][8][9][10] These compounds share the core aromatic ether structure and exhibit predictable solubility patterns in common organic solvents.

Based on the properties of these analogs, this compound is expected to be readily soluble in a wide range of nonpolar and polar aprotic and protic organic solvents. Its solubility in highly polar solvents like water is expected to be very low.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The butyl and tolyl groups interact with the alkyl chains of the alcohols, while the ether oxygen can accept hydrogen bonds from the hydroxyl groups of the alcohols.[11] |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The dipole-dipole interactions between the carbonyl group of the ketone and the ether group of this compound, along with van der Waals forces, promote solubility.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | As an ether itself, this compound shares structural similarities with these solvents, leading to favorable "like dissolves like" interactions.[1] |

| Esters | Ethyl Acetate | High | Similar to ketones, the polarity of the ester group allows for dipole-dipole interactions, and the alkyl portions of both molecules interact via dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of this compound interacts favorably with the aromatic rings of these solvents through pi-stacking and van der Waals forces.[1] |

| Halogenated Solvents | Chloroform, Dichloromethane | High | These solvents have dipole moments that can interact with the ether group of this compound, and they are effective at dissolving organic compounds with both polar and nonpolar characteristics.[1] |

| Nonpolar Alkanes | Hexane, Heptane | Moderate to High | The nonpolar butyl and tolyl groups of this compound will have favorable van der Waals interactions with alkane solvents. |

| Water | Very Low | The large nonpolar hydrocarbon portion of this compound dominates its structure, making it hydrophobic and thus poorly soluble in the highly polar, hydrogen-bonded network of water.[1] |

Experimental Protocol for Determining the Solubility of this compound

This section provides a robust, step-by-step methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. The principles are adapted from established methodologies for solubility testing, such as those from ASTM and OECD, but are tailored for an organic liquid solute in organic solvents.[2][12]

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

Volumetric flasks (Class A)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of at least five calibration standards spanning the expected solubility range.

-

-

Sample Preparation and Equilibration:

-

To a series of glass vials, add a known volume of the desired solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved this compound settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

-

Carefully draw a sample from the supernatant (the upper solvent layer) using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any micro-droplets of undissolved this compound.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the prepared calibration standards.

-

-

Analysis and Quantification:

-

Analyze the calibration standards and the diluted samples using a validated GC-FID or HPLC-UV method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the precision and reliability of the results.

-

Causality of Experimental Choices and Self-Validation

-

Use of Excess Solute: Adding an excess of this compound ensures that the solvent becomes saturated, which is the definition of solubility at a given temperature.

-

Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout equilibration and sampling is paramount for accurate and reproducible results.

-

Equilibration Time: Allowing sufficient time for equilibration (24-72 hours) ensures that the system has reached a true thermodynamic equilibrium.

-

Filtration: The use of a 0.22 µm filter is a critical self-validating step to ensure that only the dissolved this compound is being measured, eliminating the possibility of artificially high results from undissolved micro-droplets.

-

Analytical Quantification: Using a validated chromatographic method with a multi-point calibration curve provides a robust and accurate means of quantifying the concentration of the dissolved analyte.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of this compound in a given solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (ASTM E1148-02(2008)). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

The Role of Phenetole (CAS 103-73-1) in Advanced Materials Research. (n.d.). Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain the relationship between H bonds and solubility in water. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl phenyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Scent.vn. (n.d.). Butyl phenyl ether (CAS 1126-79-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Retrieved from [Link]

-

The Journal of the Iraqi Pharmaceutical Association. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

-

askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. store.astm.org [store.astm.org]

- 3. img.antpedia.com [img.antpedia.com]

- 4. Anisole - Sciencemadness Wiki [sciencemadness.org]

- 5. store.astm.org [store.astm.org]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 6669-13-2: tert-Butyl phenyl ether | CymitQuimica [cymitquimica.com]

- 9. CAS 1126-79-0: Butyl phenyl ether | CymitQuimica [cymitquimica.com]

- 10. Ethyl phenyl ether - Wikipedia [en.wikipedia.org]

- 11. scent.vn [scent.vn]

- 12. filab.fr [filab.fr]

A Spectroscopic Guide to p-Butoxytoluene: Unveiling Molecular Structure Through NMR, IR, and MS Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and development, a thorough understanding of a molecule's structural and electronic properties is paramount. p-Butoxytoluene, also known as 4-butoxytoluene, is an aromatic ether with applications in various fields, including organic synthesis and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that enable confident structural elucidation and characterization.

This document is structured to provide a holistic understanding, moving from the foundational principles of each spectroscopic technique to the practical interpretation of the spectral data for this compound. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just recipes but are grounded in scientific rationale.

Molecular Identity and Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | PubChem[1] |

| Molecular Weight | 164.24 g/mol | PubChem[1] |

| CAS Number | 10519-06-9 | NIST WebBook[2] |

| IUPAC Name | 1-butoxy-4-methylbenzene | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity and chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is highly dependent on proper sample preparation and instrument parameterization. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of a sample like this compound.

1. Sample Preparation:

-

Analyte Purity: Begin with a purified sample of this compound to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound as it is relatively inert and its residual proton signal (at 7.26 ppm) provides a convenient internal reference.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The presence of solid particles will lead to poor magnetic field homogeneity and broad spectral lines.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm. Avoid introducing any solid particles or air bubbles.

2. Instrument Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks. Automated shimming routines are highly effective for most samples.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay between scans.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

-

Number of Scans: For a moderately concentrated sample, 8-16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds is typically adequate.

-

-

Acquisition Parameters (¹³C NMR):

-

Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum by collapsing all carbon signals into singlets.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax and be accurately quantified.

-

Caption: Step-by-step workflow for ATR-FTIR analysis.

IR Spectrum of this compound

The gas-phase IR spectrum of this compound is available from the NIST WebBook. [2]The key absorption bands are interpreted as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1610, 1510 | C=C stretch | Aromatic ring |

| ~1245 | C-O stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1040 | C-O stretch | Aryl-Alkyl Ether (symmetric) |

| ~820 | C-H bend | para-disubstituted aromatic |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the benzene ring and the butyl chain.

-

The characteristic C=C stretching bands for the aromatic ring are observed around 1610 and 1510 cm⁻¹.

-

The strong absorption band at approximately 1245 cm⁻¹ is due to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. A second, symmetric C-O-C stretching band is expected around 1040 cm⁻¹. [3][4]* The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injector port of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

MS Detection:

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

GC-MS Analysis Workflow

Caption: The process of GC-MS from sample injection to spectrum generation.

Mass Spectrum of this compound

While an experimental mass spectrum for this compound is not readily available, a predicted spectrum and fragmentation pattern can be constructed based on the known fragmentation pathways of aromatic ethers. [5] Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 164, corresponding to the molecular weight of this compound. Aromatic ethers typically show a prominent molecular ion peak due to the stability of the aromatic ring. [5]* Benzylic Cleavage (m/z 107): A common fragmentation pathway for alkyl aryl ethers is the cleavage of the C-O bond with the charge retained on the aromatic portion, followed by rearrangement. This would lead to the formation of a hydroxytropylium ion at m/z 107.

-

Loss of Butene (m/z 108): A McLafferty-type rearrangement can occur, leading to the loss of butene (C₄H₈) and the formation of a p-cresol radical cation at m/z 108.

-

Alpha-Cleavage (m/z 91): Cleavage of the bond alpha to the aromatic ring (the O-butyl bond) can lead to the formation of a tolyloxonium ion, which may rearrange to the very stable tropylium ion at m/z 91.

-

Loss of Butyl Radical (m/z 107): Cleavage of the O-butyl bond can result in the loss of a butyl radical (•C₄H₉), leading to a fragment at m/z 107.

-

Butyl Cation (m/z 57): The butyl group can also be observed as a cation at m/z 57.

Predicted Major Fragments:

| m/z | Proposed Fragment |

| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) |

| 108 | [HOC₆H₄CH₃]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 57 | [C₄H₉]⁺ |

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. Although an experimental mass spectrum was not available, the predicted fragmentation pattern, based on established principles for aromatic ethers, offers valuable insights into the molecule's behavior under electron ionization.

By integrating the information from these complementary techniques, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring the integrity of their starting materials and the reliability of their research outcomes. This guide serves as a testament to the power of modern spectroscopic methods in elucidating molecular structure with a high degree of certainty.

References

-

NIST Chemistry WebBook, SRD 69. This compound. [Link]

-

PubChem. This compound. [Link]

-

Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

Sources

An In-depth Technical Guide to p-Butoxytoluene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Situating p-Butoxytoluene in the Chemical Landscape

This compound, also known as 1-butoxy-4-methylbenzene, is an aromatic ether that, while not a household name, represents a classic example of a compound class with significant industrial and research applications. Alkyl aryl ethers are integral components in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials. This guide provides a comprehensive overview of this compound, from its likely historical synthesis to modern preparative methods, detailed chemical and physical properties, and its role in scientific endeavors.

Part 1: The Genesis of this compound - A Historical Perspective

The specific historical record detailing the first synthesis of this compound is not prominently documented, suggesting its creation was likely a routine application of a well-established reaction rather than a landmark discovery. The most probable route to its initial synthesis is the Williamson ether synthesis , a robust and versatile method for preparing ethers developed by Alexander Williamson in 1850.[1][2][3] This reaction was pivotal in understanding the structure of ethers and has remained a cornerstone of organic synthesis for over a century.[1][4][5]

The synthesis of this compound via the Williamson method would have involved the reaction of a salt of p-cresol (p-methylphenol) with a butyl halide. The historical significance of this method lies in its demonstration of the relationship between alcohols and ethers, solidifying the concept of functional groups in the nascent field of organic chemistry.

Part 2: Synthesis Methodologies

The primary and most historically relevant method for synthesizing this compound is the Williamson ether synthesis. However, other modern methods have also been developed.

Williamson Ether Synthesis

This classical SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5] In the context of this compound, the reaction proceeds by deprotonating p-cresol to form the p-cresolate anion, which then acts as a nucleophile, attacking an electrophilic butyl halide.

Reaction Scheme:

Sources

Unlocking the Potential of p-Butoxytoluene: A Technical Guide for Researchers

This guide provides an in-depth exploration of p-Butoxytoluene (4-butoxytoluene), a versatile aromatic ether. While its direct applications are not extensively documented in mainstream literature, its structural motifs—a substituted toluene and an alkoxybenzene—suggest a wealth of untapped potential in diverse research and development sectors. This document aims to bridge that knowledge gap by providing a comprehensive overview of its fundamental chemistry and, through logical extension and analogy to well-studied related compounds, illuminate promising avenues for its application in medicinal chemistry, materials science, and beyond.

Foundational Chemistry of this compound

A thorough understanding of a molecule's intrinsic properties is the bedrock of innovative application. This section details the physicochemical characteristics and established synthetic routes for this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor. Its key properties are summarized in the table below, derived from established chemical databases.[1][2][3][4][5][6] The butoxy group imparts a degree of lipophilicity, as indicated by its calculated LogP value, suggesting good solubility in organic solvents and lipids.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [2][3][6] |

| Molecular Weight | 164.24 g/mol | [2][3][6] |

| CAS Number | 10519-06-9 | [2][3] |

| Boiling Point (Predicted) | 229.5 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.6 | [2] |

| IUPAC Name | 1-butoxy-4-methylbenzene | [2] |

Synthesis of this compound: The Williamson Ether Synthesis

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis.[7] This robust Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this is typically achieved by reacting p-cresol with a butyl halide in the presence of a base.

The causality behind this choice of reaction is its efficiency and versatility. The phenolic proton of p-cresol is readily abstracted by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the highly nucleophilic p-cresolate anion. This anion then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the ether linkage. The choice of a primary butyl halide (e.g., 1-bromobutane or 1-chlorobutane) is critical to favor the Sₙ2 pathway and minimize competing elimination reactions.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

p-Cresol

-

1-Bromobutane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromobutane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the p-cresol spot and the appearance of a new, less polar product spot. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Caption: Williamson Ether Synthesis of this compound.

Potential Research Application: A Scaffold in Medicinal Chemistry

The ether linkage is a cornerstone in drug design, valued for its relative metabolic stability and its ability to act as a hydrogen bond acceptor.[1][8][9][10] Alkoxybenzene moieties are prevalent in a wide array of pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties.[11] Given this precedent, this compound presents itself as a valuable starting material or intermediate for the synthesis of novel bioactive molecules.

Rationale: Bioisosteric Replacement and Analogue Synthesis

This compound can be envisioned as a bioisosteric replacement for other functional groups in known pharmacophores. For instance, the butoxy group can modulate the lipophilicity of a lead compound, potentially improving its membrane permeability and oral bioavailability. Furthermore, the toluene scaffold allows for further functionalization, such as benzylic bromination followed by substitution, or electrophilic aromatic substitution on the ring.

Hypothetical Application: Synthesis of a Novel Analgesic Agent

To illustrate its potential, we propose a hypothetical synthetic pathway where this compound serves as a key building block for a novel non-steroidal anti-inflammatory drug (NSAID) analogue. This pathway leverages the chemical reactivity of the toluene methyl group.

Experimental Workflow: Synthesis of a Hypothetical NSAID Analogue

Objective: To synthesize a novel carboxylic acid derivative from this compound with potential analgesic activity.

Step 1: Benzylic Bromination of this compound

-

Dissolve this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide) (0.05 eq).

-

Reflux the mixture under inert atmosphere, with irradiation from a light source to facilitate radical initiation.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate. The resulting 4-(bromomethyl)anisole derivative is used in the next step without extensive purification.

Step 2: Cyanation of the Benzylic Bromide

-

Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like DMSO.

-

Add sodium cyanide (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding nitrile.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

-

Reflux the nitrile from Step 2 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

After complete hydrolysis (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC), cool the reaction mixture.

-

If acidic hydrolysis was used, the product may precipitate upon cooling. If basic hydrolysis was used, acidify the mixture with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain the final NSAID analogue.

Self-Validation: Each step of the synthesis should be monitored by an appropriate chromatographic technique. The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The potential biological activity would then be assessed through in vitro and in vivo assays.

Caption: Hypothetical synthesis of an NSAID analogue from this compound.

Potential Research Application: A Modifier in Materials Science

The incorporation of small molecules into polymeric matrices to modify their physical properties is a fundamental concept in materials science. Plasticizers, for example, increase the flexibility and durability of polymers.[12][13] The molecular structure of this compound, with its flexible butyl chain and rigid aromatic ring, suggests its potential as a novel plasticizer or polymer modifier.

Rationale: Intercalation and Disruption of Intermolecular Forces

This compound's butoxy group could intercalate between polymer chains, disrupting the intermolecular forces (e.g., van der Waals forces) that hold them together. This would increase the free volume within the polymer, leading to a lower glass transition temperature (Tg) and enhanced flexibility. Its aromatic ring could also engage in π-π stacking interactions with aromatic polymers, further modifying the material's properties.

Hypothetical Application: Evaluation as a Plasticizer for Polyvinyl Chloride (PVC)

To investigate its efficacy as a plasticizer, a series of experiments could be designed to compare the properties of PVC blended with this compound against unplasticized PVC and PVC blended with a standard commercial plasticizer like dioctyl phthalate (DOP).

Experimental Workflow: Assessing the Plasticizing Effect of this compound on PVC

Objective: To determine the effect of this compound on the mechanical and thermal properties of PVC.

Materials:

-

PVC resin

-

This compound

-

Dioctyl phthalate (DOP) as a control

-

Thermal stabilizer (e.g., a tin-based stabilizer)

-

Two-roll mill

-

Compression molding machine

-

Differential Scanning Calorimeter (DSC)

-

Universal Testing Machine (for tensile testing)

Procedure:

-

Blending: Prepare different formulations of PVC with varying concentrations of this compound (e.g., 10, 20, 30 phr - parts per hundred of resin). Also, prepare a control sample with a standard concentration of DOP and an unplasticized PVC sample. All formulations should contain a fixed amount of thermal stabilizer.

-

Milling and Molding: Homogenize each formulation on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170 °C). The milled sheets are then compression molded into standardized test specimens.

-

Characterization:

-

Thermal Analysis: Determine the glass transition temperature (Tg) of each sample using DSC. A decrease in Tg compared to unplasticized PVC would indicate a plasticizing effect.

-

Mechanical Testing: Conduct tensile tests on the molded specimens to measure properties such as tensile strength, elongation at break, and Young's modulus. An increase in elongation at break and a decrease in Young's modulus would be indicative of increased flexibility.

-

Self-Validation: The consistency of the results across different concentrations of this compound will provide a dose-dependent validation of its plasticizing effect. Comparing the results with those obtained for DOP will benchmark its performance against a commercial standard.

Caption: Workflow for evaluating this compound as a PVC plasticizer.

Other Potential Avenues of Research

Beyond medicinal chemistry and materials science, the unique properties of this compound suggest its utility in other domains:

-

Antioxidant Research: Structurally related to the widely used antioxidant butylated hydroxytoluene (BHT), this compound could be investigated for its own antioxidant properties or as a precursor to novel antioxidants.[14][15] The phenolic ether linkage might influence its radical scavenging capabilities.

-

Fragrance and Flavor Chemistry: Many toluene derivatives and aromatic ethers are valued for their olfactory properties.[16] this compound could be explored as a new fragrance component, potentially contributing to floral or fruity notes.

-

Specialty Solvents and Reagents: Its combination of a non-polar aromatic ring and a more polar ether group gives it unique solvent properties that could be advantageous in specific chemical reactions or extraction processes.

Safety Considerations

While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other aromatic ethers and toluene derivatives.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, while not a widely commercialized chemical, holds significant and underexplored potential for a variety of research applications. Its straightforward synthesis and versatile chemical structure make it an attractive starting point for the development of new pharmaceuticals, advanced materials, and other specialty chemicals. This guide has provided a framework for researchers to begin exploring the promising frontiers of this compound chemistry.

References

-

The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29). Stanford Advanced Materials. [Link]

-

Drug design principles - Stereoelectronics. (2021, March 12). The University of Nottingham. [Link]

-

Tsyganov, D. V., Krayushkin, M. M., Konyushkin, L. D., Strelenko, Y. A., Semenova, M. N., & Semenov, V. V. (2016). Facile Synthesis of Natural Alkoxynaphthalene Analogues from Plant Alkoxybenzenes. Journal of Natural Products, 79(4), 923–928. [Link]

-

Ethers Functional Group Molecular Model Structures, Properties, IUPAC Naming, Applications for Chemistry & Biology Education. Indigo Instruments. [Link]

-

This compound. PubChem. [Link]

- Gülçin, İ. (2009). The antioxidant and radical scavenging activities of black pepper (Piper nigrum) seeds. International Journal of Food Sciences and Nutrition, 60(sup5), 1-13.

-

Ether. (2025, December 10). In Britannica. [Link]

-

EFFECT OF ETHER GROUPS ON THE STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF NOVEL ANTIMICROBIAL COMPOUNDS. (2023, September 6). American University - Figshare. [Link]

-

This compound. NIST WebBook. [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. JFE Technical Report. [Link]

-

Synthesis and antioxidant properties of substituted 3-benzylidene-7-alkoxychroman-4-ones. ResearchGate. [Link]

-

This compound. NIST WebBook. [Link]

-

Synthesis of Chiral Pharmaceutical Intermediates by Oxidoreductases. ResearchGate. [Link]

-

Chemical Properties of this compound (CAS 10519-06-9). Cheméo. [Link]

-

Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. ResearchGate. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

This compound (C11H16O). PubChemLite. [Link]

-

This compound. precisionFDA. [Link]

-

Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes. PMC. [Link]

-

Fragrance material review on p-tolyl alcohol. PubMed. [Link]

-

The top 5 most common toxins found in mainstream perfumes. (2023, March 7). Sillages. [Link]

-

Antioxidant Potential and Its Changes Caused by Various Factors in Lesser-Known Medicinal and Aromatic Plants. MDPI. [Link]

-

Synthesis and Antioxidant Activity of Hydroxytyrosol Alkyl-Carbonate Derivatives. PubMed. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

-

Synthesis and Antioxidant Activity of Alkyl Nitroderivatives of Hydroxytyrosol. PubMed. [Link]

-

Toxicological Profile for Toluene. NCBI Bookshelf. [Link]

-

Fragrance Ingredient Disclosure. Campaign for Safe Cosmetics. [Link]

-

This compound. GSRS. [Link]

-

Safety Data Sheet Toluene Revision 5, Date 04 Nov 2021. Redox. [Link]

-

Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. MDPI. [Link]

-

How Is Polyisobutylene Used In Adhesives? Chemistry For Everyone - YouTube. [Link]

-

USE OF PLASTICIZERS IN POLYMERS. International Journal of Innovations in Engineering Research and Technology - IJIERT. [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. This compound | C11H16O | CID 66337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 10519-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. Orbit Foundation Basic Chemistry Model Set w/ Orbitals [indigoinstruments.com]

- 10. britannica.com [britannica.com]

- 11. Facile Synthesis of Natural Alkoxynaphthalene Analogues from Plant Alkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 13. repo.ijiert.org [repo.ijiert.org]

- 14. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fragrance material review on p-tolyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. redox.com [redox.com]

A Technical Guide to p-Butoxytoluene: A Versatile Building Block in Modern Organic Synthesis

Abstract

p-Butoxytoluene, also known as 1-butoxy-4-methylbenzene, is a key aromatic ether that serves as a versatile and strategic building block in organic synthesis. Its unique structural features—an electron-rich aromatic ring activated by a butoxy group, a reactive benzylic methyl group, and the potential for the butoxy group to act as a stable protecting group—offer a multi-faceted platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound, detailing its participation in electrophilic aromatic substitution, benzylic functionalization, and metal-catalyzed cross-coupling reactions. Authored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols and mechanistic understanding to empower its effective application in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and novelty. This compound emerges as a valuable precursor due to the orthogonal reactivity of its constituent functional groups. The interplay between the nucleophilic aromatic core, the benzylic methyl group amenable to oxidation, and the sterically significant butoxy group allows for a high degree of selective transformations. This guide will elucidate the chemical personality of this compound, transitioning from its fundamental properties to its application in sophisticated synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as an alkyl aryl ether.[1][2] Its molecular structure consists of a toluene molecule where the hydrogen atom at the para position is substituted with a butoxy group.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [4][5] |

| Molecular Weight | 164.24 g/mol | [1][4] |

| CAS Number | 10519-06-9 | [2][4] |

| IUPAC Name | 1-butoxy-4-methylbenzene | [1] |

| Synonyms | n-Butyl p-tolyl ether, 4-(n-Butoxy)toluene | [4][5] |

| Boiling Point | 505.16 K (calculated) | [5] |

| Melting Point | 274.90 K (calculated) | [5] |

| logP (Octanol/Water) | 3.174 (calculated) | [5] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature:

-

¹H NMR: The proton NMR spectrum is characterized by signals for the aromatic protons (typically two doublets in the δ 6.8-7.2 ppm range), the benzylic methyl protons (a singlet around δ 2.3 ppm), the oxygen-adjacent methylene protons of the butyl group (a triplet around δ 3.9 ppm), two methylene groups in the middle of the butyl chain (multiplets between δ 1.4-1.8 ppm), and the terminal methyl group of the butyl chain (a triplet around δ 0.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary aromatic carbons, the protonated aromatic carbons, the benzylic methyl carbon, and the four carbons of the n-butoxy group.

-

IR Spectroscopy: The infrared spectrum displays characteristic C-H stretching vibrations for both aromatic and aliphatic C-H bonds, C-O-C stretching for the ether linkage, and C=C stretching bands for the aromatic ring.[4]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from its three primary reactive sites: the aromatic ring, the benzylic methyl group, and the ether linkage. This allows for a planned sequence of reactions to build molecular complexity.

Caption: Key reactive sites of this compound.

Electrophilic Aromatic Substitution (EAS)

The butoxy group is a powerful activating, ortho, para-directing group due to resonance donation of its oxygen lone pairs into the aromatic ring. The methyl group is a weaker activating, ortho, para-director. With these groups situated para to each other, electrophilic attack is strongly directed to the positions ortho to the butoxy group (C2 and C6).

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings.[6] In the case of this compound, acylation proceeds with high regioselectivity to yield 2-acyl-4-butoxytoluene derivatives.

-

Causality of Experimental Choice: A strong Lewis acid, such as AlCl₃, is required to generate the highly electrophilic acylium ion from an acyl chloride or anhydride.[7] The reaction is typically run in a non-polar solvent like dichloromethane or carbon disulfide. The product, a ketone, is less reactive than the starting material, which prevents poly-acylation—a common issue in Friedel-Crafts alkylation.[7]

Caption: Mechanism of Friedel-Crafts Acylation.

Oxidation of the Benzylic Methyl Group

A pivotal transformation of this compound is the selective oxidation of its benzylic methyl group. This reaction opens the door to a vast family of derivatives, as the resulting aldehyde or carboxylic acid serves as a handle for countless subsequent reactions.[8]

-

Transformation to p-Butoxybenzaldehyde: This aldehyde is a valuable intermediate in its own right, used in the synthesis of various pharmaceutical agents and heterocyclic compounds.[9]

-

Transformation to p-Butoxybenzoic Acid: Further oxidation yields the corresponding carboxylic acid, a precursor for esters, amides, and other acid derivatives.

-

Causality of Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically oxidize the methyl group all the way to a carboxylic acid.[8] More controlled oxidation to the aldehyde can be achieved using milder reagents or specific catalytic systems, often involving transition metals. The choice of solvent and temperature is critical to prevent side reactions, such as oxidation of the aromatic ring.

The Butoxy Group as a Phenolic Protecting Group

In multi-step syntheses, it is often necessary to mask the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule.[10] The butoxy group can be viewed as a robust protecting group for the phenol functionality of p-cresol.

-